molecular formula C22H25Cl2N3O3S B2691447 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1215380-16-7

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2691447
CAS No.: 1215380-16-7
M. Wt: 482.42
InChI Key: FDZSOBFXAOJQNF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C22H25Cl2N3O3S
  • Molecular Weight : 482.4 g/mol
  • CAS Number : 1215380-16-7

Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety , which contributes to its biological activity.
  • A morpholinopropyl side chain , enhancing its interaction with biological targets.
  • A phenoxyacetamide group , which is essential for its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action appears to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) in malignant cells.
  • Signaling Pathway Disruption : It has been shown to interfere with various signaling pathways that are critical for cancer cell growth and metastasis.

Interaction Studies

Docking studies have revealed that this compound interacts effectively with specific proteins associated with cancer pathways. The binding affinity of the compound with these proteins suggests its potential as a therapeutic agent in oncology.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochlorideSimilar benzo[d]thiazole structureAnticancer activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(methylsulfonyl)benzamide hydrochlorideContains difluorobenzothiazolePotentially enhanced bioactivity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamideMorpholine instead of dimethylamino groupVaries in biological profile

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Animal Models : In vivo studies have shown promising results in tumor-bearing mice, where administration of the compound led to tumor regression and improved survival rates.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZSOBFXAOJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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